molecular formula C19H21NO2 B2363928 2-([1,1'-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide CAS No. 1286724-77-3

2-([1,1'-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide

Cat. No. B2363928
M. Wt: 295.382
InChI Key: VCCKMTDFZHDOAT-UHFFFAOYSA-N
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Description

The compound “2-([1,1’-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide” is a complex organic molecule. It contains a biphenyl group, a cyclopropyl group, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the cyclopropyl group, and the acetamide group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The biphenyl group would likely contribute to the rigidity of the molecule, while the cyclopropyl group could introduce strain due to its small ring size .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The cyclopropyl group could also participate in various reactions due to its ring strain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could increase its polarity and potentially its solubility in water .

Scientific Research Applications

Application in Antimalarial Drug Synthesis

One significant application of compounds related to 2-([1,1'-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide is in the synthesis of antimalarial drugs. A study by Werbel et al. (1986) investigated a series of compounds, including biphenyl derivatives, for their antimalarial activity. They found that certain biphenyl derivatives showed promising activity against Plasmodium berghei in mice, suggesting potential for clinical trials in humans.

Role in Chemoselective Acetylation

Chemoselective acetylation processes involving similar compounds are essential in synthesizing intermediates for natural antimalarial drugs. Magadum and Yadav (2018) studied the monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst, a process relevant to the production of drugs like the one you're inquiring about.

Development in Synthesis Techniques

Developments in synthesis techniques for related compounds also contribute to their scientific applications. For instance, Kazuta et al. (2002) explored the synthesis of chiral cyclopropanes, which are structurally related to the compound . Their work provides insights into the synthesis of conformationally restricted analogues of biologically active compounds.

Novel Coordination Complexes

Research by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes involving pyrazole-acetamide derivatives highlights the potential of such compounds in creating new materials with unique chemical properties. These findings can contribute to the development of new drugs or materials with specific desired characteristics.

Pharmacological Activities

Prezzavento et al. (2007) investigated new substituted 1-phenyl-2-cyclopropylmethylamines, showing their high affinity for sigma receptor subtypes. These findings are crucial in understanding the pharmacological activities of similar compounds, which can lead to the development of new therapeutic agents.

properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(4-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-14-19(10-11-19)13-20-18(22)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,21H,10-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCKMTDFZHDOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide

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